

# Structural Elucidation of 15-Keto Latanoprost Acid Metabolites: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 15-Keto Latanoprost Acid

Cat. No.: B601912

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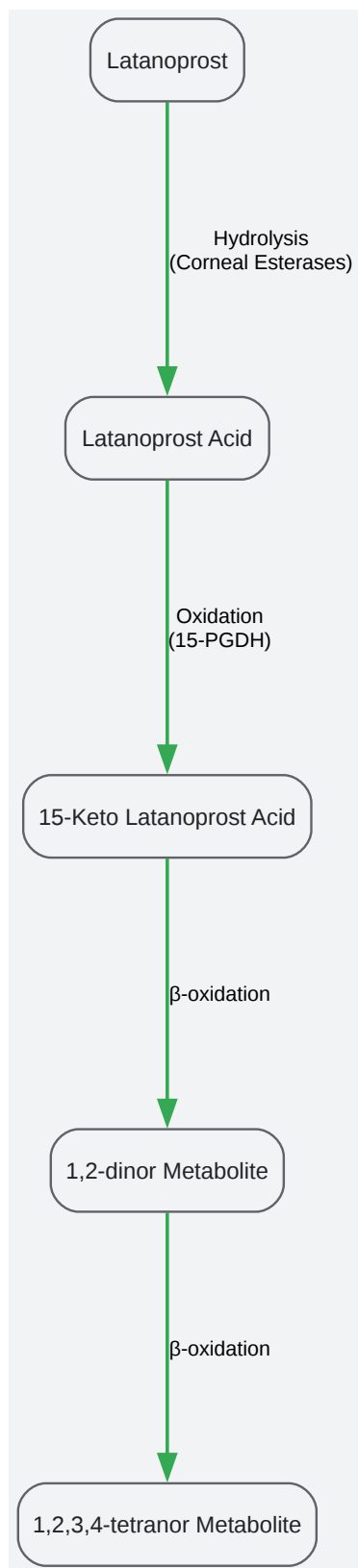
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Latanoprost, a prostaglandin F2 $\alpha$  analogue, is a cornerstone in the management of elevated intraocular pressure. As an isopropyl ester prodrug, it is hydrolyzed in the cornea to its biologically active form, Latanoprost Acid. A key metabolite in its degradation pathway is **15-Keto Latanoprost Acid**, formed via oxidation of the 15-hydroxyl group. The subsequent metabolism of **15-Keto Latanoprost Acid** is crucial for understanding the complete pharmacokinetic profile and clearance of Latanoprost. This technical guide provides a comprehensive overview of the structural elucidation of these metabolites, focusing on analytical methodologies, and presenting key data for researchers in the field.

## Metabolic Pathway of Latanoprost Acid

The primary metabolic pathway for Latanoprost Acid, and presumably **15-Keto Latanoprost Acid**, is fatty acid  $\beta$ -oxidation. This process occurs primarily in the liver and involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule. This leads to the formation of the 1,2-dinor and 1,2,3,4-tetranor metabolites.[1]



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Metabolic pathway of Latanoprost.

# Quantitative Data on Latanoprost and its Metabolites

While specific quantitative data for the metabolites of **15-Keto Latanoprost Acid** are not readily available in the literature, the following tables summarize the known quantitative information for Latanoprost and its primary active metabolite, Latanoprost Acid. This data provides a crucial reference for researchers investigating the pharmacokinetics of Latanoprost and its derivatives.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid

Parameter	Value	Species	Reference
Ocular Cmax	15-30 ng/mL	Human	N/A
Systemic Cmax	~53 pg/mL	Human	N/A
Ocular Half-life	2-3 hours	Human	N/A
Systemic Half-life	17 minutes	Human	N/A

Table 2: Linearity of Detection for Latanoprost and Related Substances by HPLC

Compound	Linearity Range (µg/mL)	Correlation Coefficient (r)	Reference
Latanoprost	40 - 60	0.999	<a href="#">[2]</a> <a href="#">[3]</a>
Latanoprost Related Substances	0.05 - 2.77	0.999	<a href="#">[2]</a> <a href="#">[3]</a>

Table 3: Detection and Quantification Limits for Latanoprost by HPLC

Parameter	Value (µg/mL)	Reference
Limit of Detection (LOD)	0.025	<a href="#">[2]</a> <a href="#">[3]</a>
Limit of Quantification (LOQ)	0.35	<a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

The structural elucidation and quantification of **15-Keto Latanoprost Acid** metabolites necessitate robust analytical methodologies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for its high sensitivity and specificity.

### Sample Preparation from Biological Matrices

- **Protein Precipitation:** To 100  $\mu$ L of plasma or tissue homogenate, add 300  $\mu$ L of cold acetonitrile containing an appropriate internal standard (e.g., deuterated Latanoprost Acid).
- **Vortexing and Centrifugation:** Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
- **Supernatant Collection:** Carefully transfer the supernatant to a new tube.
- **Evaporation and Reconstitution:** Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100  $\mu$ L of the mobile phase.

### UPLC-MS/MS Method for Metabolite Separation and Detection

The following is a general UPLC-MS/MS protocol that can be optimized for the specific metabolites of **15-Keto Latanoprost Acid**.

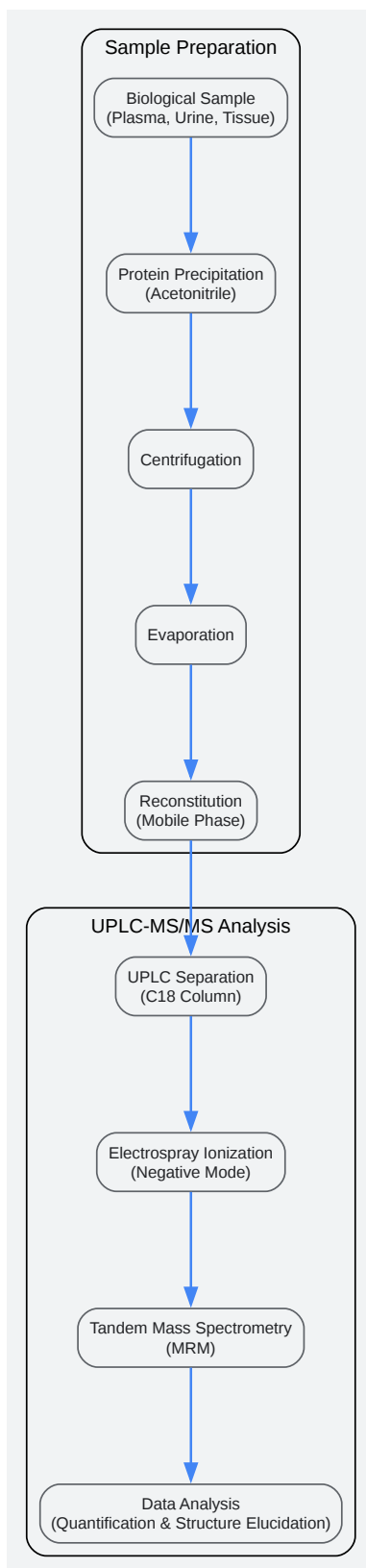
Chromatographic Conditions:

- **Column:** A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7  $\mu$ m, 2.1 x 100 mm) is suitable for separating prostaglandins and their metabolites.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Mobile Phase A:** 0.1% formic acid in water.[\[5\]](#)
- **Mobile Phase B:** Acetonitrile.[\[5\]](#)
- **Gradient Elution:**
  - 0-1 min: 5% B

- 1-8 min: Linear gradient to 95% B
- 8-10 min: Hold at 95% B
- 10-10.1 min: Return to 5% B
- 10.1-12 min: Re-equilibration at 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.

#### Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for prostaglandins.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be determined for **15-Keto Latanoprost Acid** and its expected metabolites (dinor and tetranor derivatives). This requires infusion of authentic standards or analysis of in vitro metabolism samples.
- Source Parameters:
  - Capillary Voltage: 3.0 kV
  - Cone Voltage: 30 V
  - Source Temperature: 150°C
  - Desolvation Temperature: 400°C
  - Cone Gas Flow: 50 L/hr
  - Desolvation Gas Flow: 800 L/hr

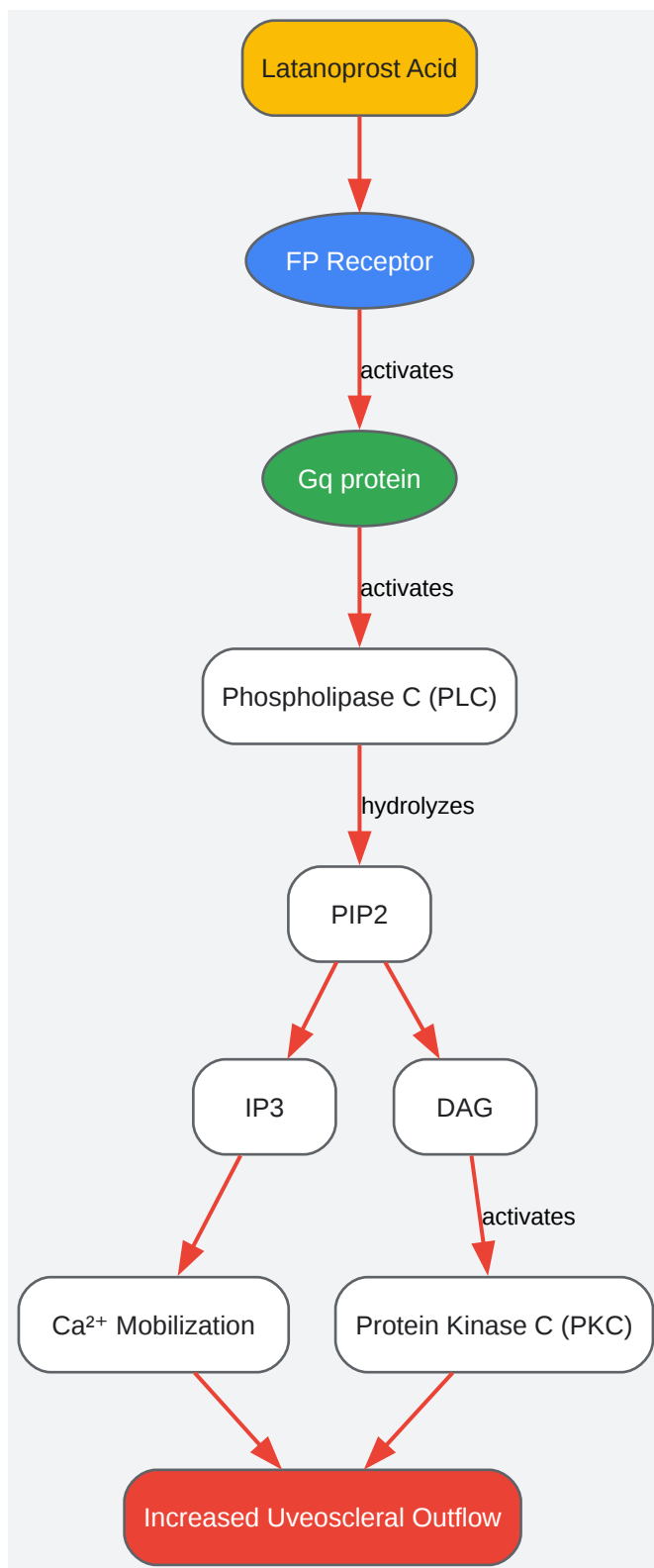


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Experimental workflow for metabolite analysis.

## Signaling Pathway

Latanoprost Acid exerts its therapeutic effect by acting as a selective agonist of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.



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